N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxyethyl group, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonamide group can be reduced to form an amine group.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is N-(2-carboxyethyl)-2,5-dimethoxybenzenesulfonamide.
Reduction: The major product is N-(2-hydroxyethyl)-2,5-dimethoxybenzeneamine.
Substitution: The major products depend on the substituent introduced, such as N-(2-hydroxyethyl)-2,5-dibromobenzenesulfonamide.
Scientific Research Applications
N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-ethylenediamine
- N-(2-hydroxyethyl)aniline
- N-(2-hydroxyethyl)-piperazine
Uniqueness
N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the sulfonamide and hydroxyethyl groups, which confer specific chemical and biological properties. The methoxy groups on the benzene ring also contribute to its distinct reactivity and interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5S/c1-15-8-3-4-9(16-2)10(7-8)17(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPOMPFTTKWUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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